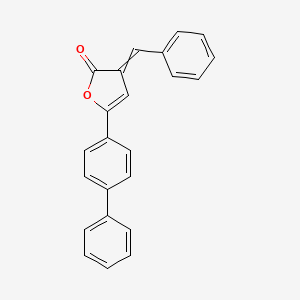
Pyrimidine-2,4(1H,3H)-dione--water (1/7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine-2,4(1H,3H)-dione–water (1/7) is a hydrated form of pyrimidine-2,4-dione, a heterocyclic organic compound. Pyrimidine-2,4-dione, also known as uracil, is one of the four nucleobases in the nucleic acid of RNA. The compound plays a crucial role in the structure and function of RNA, making it essential for various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimidine-2,4-dione can be synthesized through several methods. One common method involves the condensation of malic acid with urea under acidic conditions. The reaction typically proceeds as follows:
- Malic acid is heated with urea in the presence of a strong acid, such as hydrochloric acid.
- The mixture is refluxed for several hours, leading to the formation of pyrimidine-2,4-dione.
- The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, pyrimidine-2,4-dione is often produced through a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent production.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form barbituric acid derivatives.
Reduction: Reduction of pyrimidine-2,4-dione can yield dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.
Major Products
Oxidation: Barbituric acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: As a nucleobase in RNA, it is essential for studying genetic information and protein synthesis.
Medicine: Pyrimidine-2,4-dione derivatives are used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Pyrimidine-2,4-dione exerts its effects primarily through its role in RNA. It pairs with adenine during the formation of RNA strands, ensuring the correct encoding of genetic information. The molecular targets include RNA polymerase and ribosomes, which are involved in the transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
Thymine: Another pyrimidine nucleobase found in DNA.
Cytosine: A pyrimidine nucleobase found in both DNA and RNA.
Barbituric Acid: A derivative of pyrimidine-2,4-dione used in the synthesis of barbiturate drugs.
Uniqueness
Pyrimidine-2,4-dione is unique due to its specific role in RNA, distinguishing it from thymine, which is found only in DNA. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
348081-56-1 |
|---|---|
Molecular Formula |
C4H18N2O9 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
1H-pyrimidine-2,4-dione;heptahydrate |
InChI |
InChI=1S/C4H4N2O2.7H2O/c7-3-1-2-5-4(8)6-3;;;;;;;/h1-2H,(H2,5,6,7,8);7*1H2 |
InChI Key |
LPUQBLNVIUVFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)NC1=O.O.O.O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)






![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}tetradec-2-yn-1-ol](/img/structure/B12592578.png)

![1-{2-[3-(Methoxymethyl)-2-nitrophenyl]ethenyl}pyrrolidine](/img/structure/B12592582.png)

